1,2,4,5-Tetraphenyl-1H-imidazole
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Overview
Description
1,2,4,5-Tetraphenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of four phenyl groups attached to the imidazole ring, making it highly substituted and structurally complex. It is known for its stability and unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetraphenyl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is known for its mild reaction conditions and the ability to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Another efficient method involves the use of zinc oxide as a reusable catalyst. This one-pot synthesis method is simple and yields high amounts of the desired product. The reaction typically involves the condensation of benzaldehyde, aniline, benzil, and ammonium acetate under solvent-free conditions at 110°C .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs multicomponent reactions (MCRs) due to their efficiency and ability to minimize waste. These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel, leading to the formation of the desired product without the need for intermediate purification steps .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetraphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups attached to the imidazole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced imidazole derivatives. Substitution reactions can introduce different functional groups onto the phenyl rings, leading to a wide range of substituted imidazole compounds .
Scientific Research Applications
1,2,4,5-Tetraphenyl-1H-imidazole has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s stability and unique structure make it useful in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetraphenyl-1H-imidazole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or serve as models for studying enzyme mechanisms. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to interact with biological macromolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Triphenyl-1H-imidazole: Similar in structure but with one less phenyl group.
1,2,4,5-Tetraphenyl-1H-pyrazole: Another heterocyclic compound with a similar substitution pattern but different nitrogen atom arrangement.
1,2,4,5-Tetraphenyl-1H-triazole: Similar substitution but with three nitrogen atoms in the ring.
Uniqueness
1,2,4,5-Tetraphenyl-1H-imidazole is unique due to its specific arrangement of phenyl groups and nitrogen atoms, which confer distinct chemical and physical properties. Its stability, ability to form coordination complexes, and versatility in undergoing various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
13730-10-4 |
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Molecular Formula |
C27H20N2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1,2,4,5-tetraphenylimidazole |
InChI |
InChI=1S/C27H20N2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)29(24-19-11-4-12-20-24)27(28-25)23-17-9-3-10-18-23/h1-20H |
InChI Key |
NTMHHCYWWRIYIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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